3-Methyl-5-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,2,4-oxadiazole
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Overview
Description
3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of bis(pinacolato)diboron, bipyridine, and a palladium catalyst to facilitate the formation of the dioxaborolane moiety . The reaction is carried out in an inert atmosphere, such as nitrogen, and requires solvents like n-hexane .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions, particularly at the phenyl group, where the dioxaborolane moiety can be replaced by other functional groups.
Coupling Reactions: It can undergo coupling reactions with aryl iodides in the presence of a copper catalyst to form aryl boronates.
Hydroboration Reactions: The compound can also participate in hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include bis(pinacolato)diboron, palladium catalysts, copper catalysts, and various solvents such as n-hexane and ethyl acetate . Reaction conditions typically involve inert atmospheres, controlled temperatures, and specific reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions include aryl boronates, substituted phenyl derivatives, and hydroboration products, which can be further utilized in various synthetic applications .
Scientific Research Applications
3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with hydroxyl and amino groups, making it a valuable tool in enzyme inhibition studies . The oxadiazole ring contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A related compound used in similar hydroboration and coupling reactions.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Another boron-containing compound used in organic synthesis.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic ester derivative with applications in material science.
Uniqueness
3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole is unique due to the combination of its oxadiazole ring and dioxaborolane moiety, which confer distinct reactivity and stability. This makes it a versatile compound in various synthetic and research applications, distinguishing it from other similar boron-containing compounds.
Properties
Molecular Formula |
C15H19BN2O3 |
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Molecular Weight |
286.14 g/mol |
IUPAC Name |
3-methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H19BN2O3/c1-10-17-13(19-18-10)11-7-6-8-12(9-11)16-20-14(2,3)15(4,5)21-16/h6-9H,1-5H3 |
InChI Key |
IWGKMYIDZMDURL-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=NC(=NO3)C |
Origin of Product |
United States |
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